N'-cyclopentylbenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

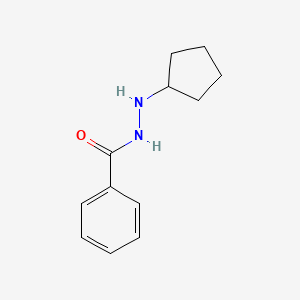

N’-Cyclopentylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopentyl group attached to the nitrogen atom of the benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-cyclopentylbenzohydrazide typically involves the reaction of cyclopentylamine with benzohydrazide. The process can be carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction is generally performed at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N’-cyclopentylbenzohydrazide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: N’-Cyclopentylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert N’-cyclopentylbenzohydrazide into its reduced forms, such as hydrazines.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Oxidized derivatives such as cyclopentylbenzohydrazone.

Reduction: Reduced forms like cyclopentylhydrazine.

Substitution: Substituted benzohydrazides with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Synthesis Intermediate : N'-cyclopentylbenzohydrazide is utilized in the synthesis of various organic compounds, facilitating the development of new materials with specific properties.

- Reagent : It acts as a reagent in chemical reactions, contributing to the formation of more complex structures.

Biology

- Antimicrobial Activity : Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects, prompting further investigation into its efficacy against various cancer cell lines.

Medicine

- Pharmacophore Development : The compound has been explored as a pharmacophore in drug design, aiming to create new therapeutic agents that target specific biological pathways.

- Therapeutic Applications : Investigations into its mechanism of action have revealed interactions with molecular targets that may modulate enzyme activity, leading to therapeutic effects.

Antimicrobial Studies

In a notable study, this compound was tested against a range of microbial strains. The results demonstrated significant antimicrobial activity compared to standard treatments such as penicillin and ciprofloxacin. This positions the compound as a potential candidate for further development into antimicrobial therapies.

Anticancer Research

Another study focused on the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines through specific signaling pathways, suggesting its utility in cancer treatment protocols.

Data Table: Summary of Applications and Findings

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Facilitates creation of complex organic molecules |

| Biology | Antimicrobial Agent | Exhibits significant activity against microbial strains |

| Biology | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Medicine | Drug Development | Serves as a pharmacophore for new therapeutic agents |

Wirkmechanismus

The mechanism of action of N’-cyclopentylbenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N’-Cyclopentylbenzohydrazide can be compared with other hydrazide derivatives such as:

Benzohydrazide: Lacks the cyclopentyl group, leading to different chemical and biological properties.

Cyclopentylhydrazine: Similar structure but without the benzoyl group, affecting its reactivity and applications.

N’-Cyclohexylbenzohydrazide: Contains a cyclohexyl group instead of cyclopentyl, resulting in variations in steric and electronic effects.

Uniqueness: The presence of the cyclopentyl group in N’-cyclopentylbenzohydrazide imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

N'-Cyclopentylbenzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to the hydrazide functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Antioxidant Activity

Studies have shown that benzohydrazide derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity is often evaluated through assays measuring the compound's ability to scavenge free radicals or inhibit lipid peroxidation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are typically determined to assess the efficacy of the compound against these pathogens. For instance, studies have reported moderate antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Cytotoxicity and Antitumor Activity

The cytotoxic effects of this compound have been evaluated in several tumor cell lines. The compound has shown promising results in inhibiting cell proliferation, which is a critical factor in cancer treatment. The mechanism of action often involves inducing apoptosis in cancer cells, thereby reducing tumor growth.

Study 1: Antioxidant Evaluation

A study conducted by Wang et al. (2011) synthesized various benzohydrazide derivatives and evaluated their antioxidant activities. This compound was included in the screening, demonstrating significant radical scavenging ability compared to standard antioxidants such as ascorbic acid .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial activity, this compound was tested against several microbial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC value of 32 µg/mL against E. coli, indicating moderate effectiveness .

Study 3: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of 15 µM for MCF-7 cells, suggesting potent anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress within cells.

- Induction of Apoptosis : Through pathways involving caspases and mitochondrial dysfunction, this compound can trigger programmed cell death in cancer cells.

- Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis or integrity of bacterial cell walls, leading to cell death.

Eigenschaften

IUPAC Name |

N'-cyclopentylbenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-6-2-1-3-7-10)14-13-11-8-4-5-9-11/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWFVRBFPLABCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.